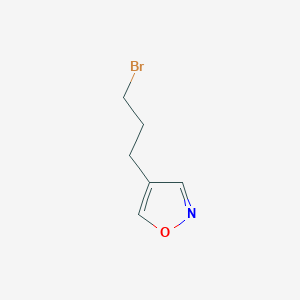

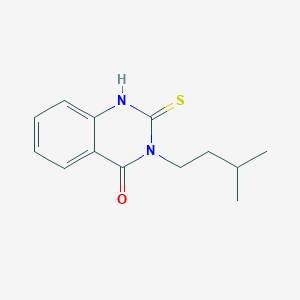

![molecular formula C16H11FO2 B2703274 (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one CAS No. 948307-89-9](/img/structure/B2703274.png)

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one, more commonly referred to as 4-fluorochalcone, is a synthetic flavonoid compound with a wide range of potential applications in scientific research. It is a product of the condensation reaction between 4-fluorobenzaldehyde and acetophenone and is a member of the flavonoid family. 4-fluorochalcone has been extensively studied for its ability to modulate biochemical and physiological processes, and its potential for use in laboratory experiments.

Scientific Research Applications

Environment-Sensitive Fluorophores

Research has highlighted the use of chromen derivatives as environment-sensitive fluorophores. One study described the fluorescence properties of a chromen derivative, demonstrating its potential in developing new fluorogenic sensors. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce at long wavelengths in protic solvents, making them applicable for sensor development (Uchiyama et al., 2006).

Synthesis of Fluorescent Dyes

Another aspect of scientific research involves the synthesis of new organic fluorophores. A reaction of 3-formylchromones with alkyl isocyanides led to the creation of chromen derivatives exhibiting strong blue emission in solution. These compounds were synthesized through a [4+1] cycloaddition followed by electrophilic aromatic substitution, highlighting their potential for use as blue fluorescent dyes (Teimouri, 2011).

Molecular Structures and Supramolecular Architectures

The study of molecular and supramolecular structures of chromen derivatives also constitutes an important research application. One investigation reported the structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing their molecular and supramolecular architectures. These structures provide insights into the conformational preferences and interaction patterns of these compounds, which could be useful in designing materials with specific properties (Padilla-Martínez et al., 2011).

Photochemical and Thermal Reactions

Understanding the photochemical and thermal reactions of chromen derivatives is vital for applications in materials science and photophysics. Research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene revealed its photochromic behavior, which includes the formation of different photoisomers and their thermal relaxation. Such studies contribute to the development of photoresponsive materials (Delbaere et al., 2003).

Thiol-Detecting Fluorescent Probes

Chromene derivatives have been explored for their utility in creating thiol-detecting fluorescent probes. These probes enable the visualization of thiol flux within physiological and pathological contexts, offering tools for studying cellular processes and disease states (Yang et al., 2019).

properties

IUPAC Name |

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARINDURVVFBCQ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)

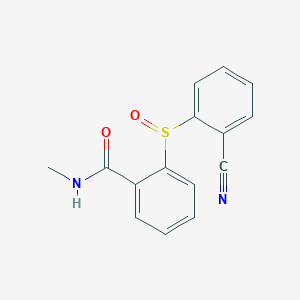

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)

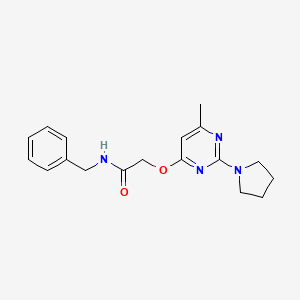

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)

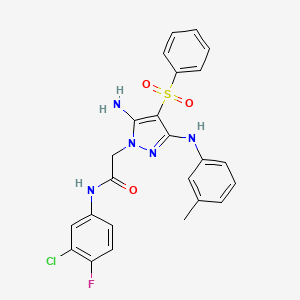

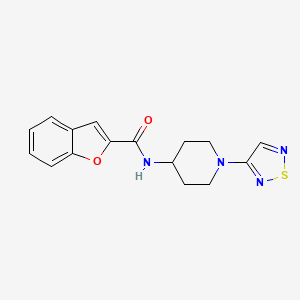

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2703212.png)